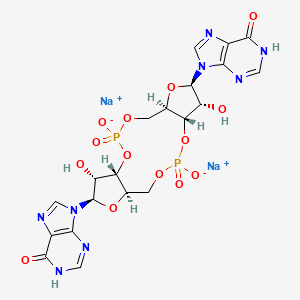
Cyclic di-IMP (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered significant interest due to its adjuvant properties when co-administered with antigens in vitro and by mucosal routes in vivo . It enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive dendritic cells derived from murine bone marrow . Additionally, it stimulates macrophages and induces a humoral immune response .
准备方法
Synthetic Routes and Reaction Conditions
Cyclic di-IMP (sodium salt) is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The preparation of stock solutions typically involves dissolving the compound in endotoxin-free water to achieve a concentration of 50 mg/mL . The synthesis process is confirmed by techniques such as LC/MS and NMR to ensure a purity of ≥95% .
Industrial Production Methods
While specific industrial production methods for cyclic di-IMP (sodium salt) are not extensively documented, the compound is produced and supplied by various biochemical companies for research purposes. The production involves stringent quality control measures to ensure high purity and stability .
化学反应分析
Types of Reactions
Cyclic di-IMP (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a second messenger and its interaction with other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclic di-IMP (sodium salt) include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of cyclic di-IMP (sodium salt) include various phosphorylated derivatives and modified nucleotides. These products play significant roles in cellular signaling and immune responses .
科学研究应用
Cyclic di-IMP (sodium salt) has a wide range of scientific research applications:
作用机制
Cyclic di-IMP (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on dendritic cells and macrophages, leading to the activation of the STING (stimulator of interferon genes) pathway . This activation results in the production of type I interferons and other cytokines, which play crucial roles in the immune response . The compound’s ability to modulate immune responses makes it a valuable tool in immunological research and therapeutic development .
相似化合物的比较
Similar Compounds
Cyclic di-GMP (cyclic di-guanosine monophosphate): Another bacterial second messenger involved in biofilm formation and virulence regulation.
Cyclic di-AMP (cyclic di-adenosine monophosphate): A second messenger that regulates osmotic pressure, DNA damage response, and central metabolism in bacteria.
Uniqueness
Cyclic di-IMP (sodium salt) is unique due to its specific structural features and its ability to act as an adjuvant in immune responses. Unlike cyclic di-GMP and cyclic di-AMP, cyclic di-IMP (sodium salt) has distinct adjuvant properties that enhance both humoral and cellular immune responses when co-administered with antigens . This makes it particularly valuable in the development of vaccines and immunotherapies .
属性
分子式 |
C20H20N8Na2O14P2 |
|---|---|
分子量 |
704.3 g/mol |
IUPAC 名称 |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI 键 |
JBHJGFWGJASJST-VEQUCWRQSA-L |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
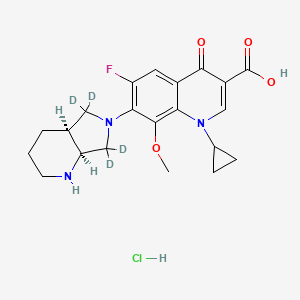
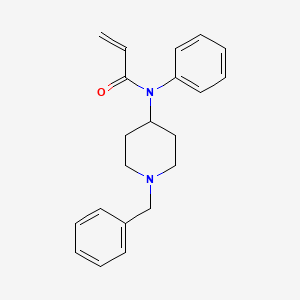
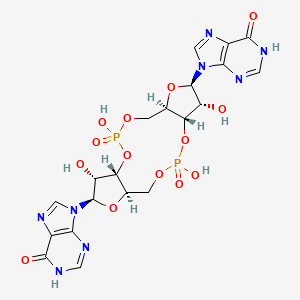
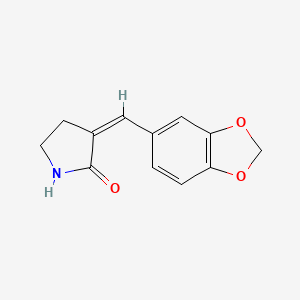

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)
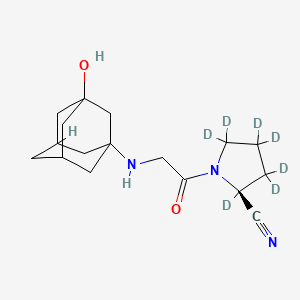
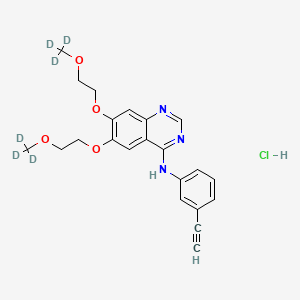
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
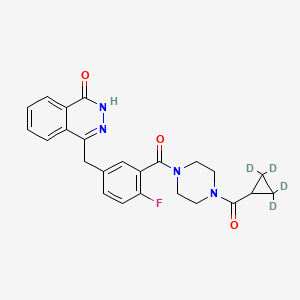
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
